molecular formula C10H18INO4 B018551 Methyl (S)-2-(Boc-amino)-4-iodobutanoate CAS No. 101650-14-0

Methyl (S)-2-(Boc-amino)-4-iodobutanoate

Cat. No.: B018551
CAS No.: 101650-14-0
M. Wt: 343.16 g/mol
InChI Key: VYAWQKJZQJHWPR-ZETCQYMHSA-N
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Description

Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and an iodine atom on the butanoate chain. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile. This step introduces the iodine atom into the butanoate chain.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Boc-amino)-4-iodobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dimethylformamide), and catalysts (palladium, copper).

    Deprotection Reactions: Trifluoroacetic acid, dichloromethane.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Deprotection Reactions: The free amino acid derivative.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl (S)-2-(Boc-amino)-4-iodobutanoate has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for the amino function.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and imaging.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Boc-amino)-4-iodobutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. The iodine atom serves as a reactive site for substitution reactions, allowing the introduction of various functional groups. The ester group provides a handle for further functionalization or hydrolysis to the carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(Boc-amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.

    Methyl (S)-2-(Boc-amino)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl (S)-2-(Boc-amino)-4-fluorobutanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl (S)-2-(Boc-amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct chemical properties compared to its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAWQKJZQJHWPR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559783
Record name Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101650-14-0
Record name Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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